REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[NH:8][C:9](=O)[C:10]3[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[N:13][C:11]=3[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:22][OH:23]>C1COCC1>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:10]2[CH2:9][NH:8][C:7]3=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=[C:6]3[NH:12][C:11]=2[N:13]=1.[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:10]2[CH2:9][NH:8][C:7]3[CH:2]=[CH:3][CH:4]=[C:22]([OH:23])[C:6]=3[NH:12][C:11]=2[N:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was partially concentrated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1 N HCl, saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(NC=3C(NC2)=C(C=CC3)O)N1)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(NC3=C(NC2)C=CC=C3O)N1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |